molecular formula C12H20O3 B15289972 Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester

Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester

Cat. No.: B15289972
M. Wt: 212.28 g/mol
InChI Key: XBOWOKOGHZCGDS-WAYWQWQTSA-N
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Description

Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester is a high-purity fatty acid ester of interest in several specialized research fields . Fatty acid esters are carboxylic ester derivatives of a fatty acid and serve as important intermediates and model compounds in scientific investigations . Researchers value this compound for exploring biosynthetic pathways, studying flavor and fragrance chemistry due to the known properties of related decadienoate esters , and probing cellular mechanisms. Studies on related decanoic acid structures suggest potential research applications in modulating neuronal excitability and metabolic processes . This ester is provided exclusively for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl (Z)-4-oxodec-7-enoate

InChI

InChI=1S/C12H20O3/c1-3-5-6-7-8-11(13)9-10-12(14)15-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5-

InChI Key

XBOWOKOGHZCGDS-WAYWQWQTSA-N

Isomeric SMILES

CC/C=C\CCC(=O)CCC(=O)OCC

Canonical SMILES

CCC=CCCC(=O)CCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester typically involves the esterification of 4-oxo-7-decanoic acid with ethanol. This reaction is catalyzed by a strong acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

4-Oxo-7-decanoic acid+EthanolH2SO4Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester+Water\text{4-Oxo-7-decanoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 4-Oxo-7-decanoic acid+EthanolH2​SO4​​Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester+Water

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its parent acid and alcohol under acidic or basic conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Hydrolysis: 4-Oxo-7-decanoic acid and ethanol.

    Reduction: Ethyl (7Z)-4-hydroxy-7-decanoic acid ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes and receptors in biological systems. The oxo group may also play a role in its reactivity, facilitating interactions with nucleophiles and electrophiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related ethyl esters, emphasizing differences in molecular features, synthesis, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Double Bond Position/Configuration Solubility (mg/mL) Key Applications
Ethyl (7Z)-4-Oxo-7-decanoic ester C₁₂H₂₀O₃ 212.29 (calc.) 4-oxo, α,β-unsaturated ester 7Z Not reported Synthetic intermediate, drug R&D (hypothetical)
Ethyl 7-octenoate C₁₀H₁₈O₂ 170.25 Ester, terminal alkene 7Z (assumed) Soluble in ethanol, DMF Flavor/fragrance synthesis
Docosahexaenoic Acid Ethyl Ester C₂₄H₃₆O₂ 356.54 Polyunsaturated ester (6 double bonds) Multiple Z-configured bonds 500 (ethanol), 0.15 (PBS) Nutraceuticals, cardiovascular health
(7Z,10Z,13Z,16Z)-Docosatetraenoic Acid Ethyl Ester C₂₄H₄₀O₂ 360.58 Polyunsaturated ester 7Z,10Z,13Z,16Z Not reported Lipid metabolism studies
7-Hydrazinocarbonylmethoxy-2-oxo-2H-chromen-4-yl Acetic Acid Hydrazide Derivatives Varies ~300–400 Coumarin core, hydrazide, Schiff base N/A Methanol-soluble Antibacterial agents

Key Differences and Insights

Functional Group Reactivity: Ethyl (7Z)-4-Oxo-7-decanoic ester’s α,β-unsaturated ketone group is highly reactive toward nucleophilic additions (e.g., Michael additions), unlike simpler esters like ethyl 7-octenoate . Polyunsaturated esters (e.g., docosahexaenoic acid ethyl ester) exhibit oxidative instability due to multiple double bonds, whereas the 4-oxo group in the target compound may stabilize certain intermediates .

Synthetic Routes: Ethyl 7-octenoate is synthesized via esterification of 7-octenoic acid with ethanol under acid catalysis . In contrast, coumarin-based esters (e.g., compounds in –2) involve multi-step reactions, including hydrazide formation and Schiff base condensation . The target compound’s synthesis likely requires keto-ester formation via Claisen condensation or oxidation of a pre-existing alcohol.

Biological Activity: Docosahexaenoic acid ethyl ester demonstrates anti-inflammatory and neuroprotective effects, linked to its ω-3 polyunsaturated structure . Coumarin-derived hydrazide esters (–2) show antibacterial activity, suggesting that the target compound’s α,β-unsaturated ketone could interact with microbial enzymes .

Physicochemical Properties: Ethyl (7Z)-4-Oxo-7-decanoic ester’s calculated logP (~2.5) indicates moderate lipophilicity, intermediate between ethyl 7-octenoate (logP ~3.0) and polar coumarin derivatives . The (Z)-configuration at the 7th position may influence intermolecular interactions, as seen in stereospecific biological activity of similar esters .

Biological Activity

Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester, also known by its CAS number 63095-32-9, is a compound that has garnered attention for its potential biological activities. This compound is primarily recognized as an intermediate in the synthesis of various bioactive compounds, including (Z)-γ-Jasmolactone, which is associated with several beneficial properties.

Chemical Structure and Properties

This compound features a unique structure characterized by a decanoic acid backbone with a keto group at the 4-position and an ethyl ester functional group. This structural configuration contributes to its reactivity and potential biological activities.

PropertyValue
Molecular FormulaC₁₁H₁₄O₃
Molecular Weight198.23 g/mol
CAS Number63095-32-9
SolubilitySoluble in organic solvents
Melting PointNot available

Antioxidant Activity

Research indicates that compounds derived from fatty acids, including esters like this compound, exhibit significant antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders.

A study highlighted that similar compounds demonstrated the ability to scavenge free radicals effectively, suggesting that this compound may possess comparable antioxidant capabilities .

Enzyme Inhibition Potential

Enzyme inhibition studies are essential for understanding the therapeutic applications of compounds. This compound has been investigated for its potential to inhibit key enzymes involved in metabolic pathways. For instance, it has been suggested that derivatives of fatty acids can modulate enzyme activity related to lipid metabolism and inflammation .

Neuroprotective Effects

The neuroprotective effects of marine-derived compounds have been a focus of recent studies. This compound could potentially play a role in neuroprotection by inhibiting acetylcholinesterase (AChE) activity, which is crucial in managing conditions like Alzheimer’s disease .

Case Studies and Research Findings

  • Study on Marine-Derived Compounds : A comprehensive review examined various marine-derived compounds with anti-Alzheimer's activity. The findings suggested that similar esters could inhibit AChE and butyrylcholinesterase (BuChE), indicating a potential therapeutic application for this compound in neurodegenerative diseases .
  • Antioxidant Efficacy : In another study assessing the antioxidant properties of fatty acid derivatives, it was found that certain esters exhibited significant radical scavenging activity. This suggests that this compound may contribute to cellular protection against oxidative damage .
  • Synthesis and Biological Evaluation : Research focusing on the synthesis of oxo-acid derivatives reported promising biological activities, including enzyme inhibition and antioxidant effects. These findings underscore the potential utility of this compound as a precursor for developing new therapeutic agents .

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